2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)-1-(piperidin-1-yl)ethanone
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Overview
Description
2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic compound belonging to the quinazoline derivatives family. Quinazolines are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multiple steps, starting with the construction of the quinazoline core. One common approach is the condensation of anthranilic acid with an appropriate amine, followed by cyclization under acidic conditions. The thioether and piperidine groups are then introduced through subsequent substitution reactions.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis, metal-mediated reactions, and phase-transfer catalysis are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the thioether group to a sulfoxide or sulfone.
Reduction: : Reduction of the quinazoline ring or substituents.
Substitution: : Replacement of the thioether or piperidine groups with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Utilizing nucleophiles or electrophiles under appropriate conditions to achieve the desired substitution.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Production of reduced quinazoline derivatives.
Substitution: : Generation of various substituted quinazolines.
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound serves as a versatile intermediate for the synthesis of other quinazoline derivatives. Its biological applications are vast, including its use as an antibacterial, antiviral, and anticancer agent. Research has shown that quinazoline derivatives can inhibit various enzymes and receptors, making them valuable in drug discovery and development.
Medicine and Industry
In medicine, 2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)-1-(piperidin-1-yl)ethanone is being explored for its therapeutic potential. Its ability to modulate biological targets makes it a candidate for the development of new drugs. In industry, it is used in the synthesis of more complex molecules and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the derivatives synthesized from this compound.
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: : These compounds share a similar core structure and exhibit comparable biological activities.
Thioethers and piperidines: : Other compounds containing these functional groups may have similar reactivity and applications.
Uniqueness
2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)-1-(piperidin-1-yl)ethanone stands out due to its specific combination of the quinazoline core, thioether, and piperidine groups, which contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS/c25-19(24-13-7-2-8-14-24)15-26-21-17-11-5-6-12-18(17)22-20(23-21)16-9-3-1-4-10-16/h1,3-4,9-10H,2,5-8,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOCQKNJYGNPHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC(=NC3=C2CCCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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